tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate typically involves the reaction of 2-chloro-6-methylpyrimidine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or amines in solvents like DMF or THF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties .
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The pyrimidine ring may also interact with biological receptors or enzymes, modulating their function .
Comparison with Similar Compounds
- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is unique due to the presence of both chlorine and methyl substituents on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVHVWBEKAWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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